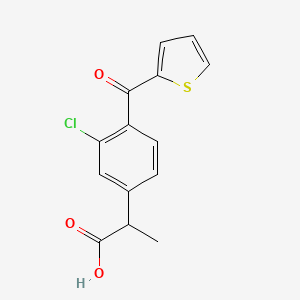
Cliprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cliprofen es un fármaco antiinflamatorio no esteroideo (AINE) con la fórmula molecular C14H11ClO3S y un peso molecular de 294,75. Es conocido por sus propiedades antiinflamatorias y se utiliza para aliviar el dolor y la inflamación en diversas afecciones médicas .
Métodos De Preparación
Cliprofen se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción del ácido 3-cloro-α-metilbenzenacético con cloruro de 2-tienilcarbonilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Cliprofen experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar los sulfoxidos y sulfones correspondientes. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: La reducción de this compound puede conducir a la formación de sus alcoholes correspondientes. Los agentes reductores como el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el átomo de cloro.
Aplicaciones Científicas De Investigación
Cliprofen tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo en el estudio de los AINE y sus propiedades químicas.
Biología: Se utiliza en estudios biológicos para comprender los mecanismos de la inflamación y el dolor.
Medicina: this compound se utiliza en la investigación clínica para desarrollar nuevos fármacos antiinflamatorios y para estudiar la farmacocinética y la farmacodinamia de los AINE.
Mecanismo De Acción
Cliprofen ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasas, específicamente la ciclooxigenasa-1 y la ciclooxigenasa-2. Estas enzimas están involucradas en la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .
Comparación Con Compuestos Similares
Cliprofen es similar a otros AINE como el ibuprofeno, el naproxeno y el carprofeno. Tiene propiedades únicas que lo distinguen de estos compuestos:
Compuestos similares
- Ibuprofeno
- Naproxeno
- Carprofeno
Actividad Biológica
Cliprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article explores the compound's mechanisms, applications in research and medicine, and relevant case studies.
This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing the production of prostaglandins, this compound effectively alleviates inflammatory responses and associated pain sensations.
1. Research Applications
This compound is utilized in various scientific studies to explore:
- Inflammation Mechanisms : It serves as a model compound in research aimed at understanding the biochemical pathways involved in inflammation and pain.
- Pharmacokinetics and Pharmacodynamics : Researchers investigate how this compound behaves within biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.
2. Clinical Applications
In clinical settings, this compound is studied for its potential to develop new anti-inflammatory therapies. Its role in understanding NSAIDs' pharmacological profiles aids in creating more effective medications with fewer side effects.
Case Study 1: Clinical Efficacy
A clinical trial investigated the efficacy of this compound in patients with chronic pain due to osteoarthritis. The study demonstrated significant reductions in pain levels compared to a placebo group. Patients reported improved mobility and quality of life metrics after a four-week treatment regimen .
Case Study 2: Mechanistic Insights
A mechanistic study examined the effects of this compound on inflammatory markers in a controlled laboratory setting. Results indicated that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are key players in inflammatory processes. This finding supports this compound's role in modulating immune responses .
Research Findings
Propiedades
Número CAS |
51022-75-4 |
|---|---|
Fórmula molecular |
C14H11ClO3S |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-8(14(17)18)9-4-5-10(11(15)7-9)13(16)12-3-2-6-19-12/h2-8H,1H3,(H,17,18) |
Clave InChI |
NLGUJWNOGYWZBI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














